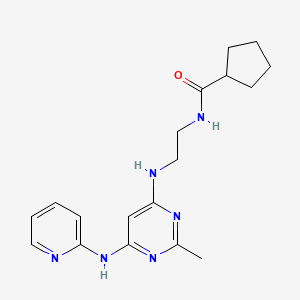
N-(2-((2-metil-6-(piridin-2-ilamino)pirimidin-4-il)amino)etil)ciclohexanocarboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C18H24N6O and its molecular weight is 340.431. The purity is usually 95%.
BenchChem offers high-quality N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Inhibición de la Cinasa: La estructura del compuesto sugiere una posible actividad de inhibición de la cinasa. Los investigadores han explorado sus efectos sobre cinasas como Src y Abl, que desempeñan funciones cruciales en las vías de señalización celular. Los inhibidores dirigidos a estas cinasas han mostrado promesa en la terapia contra el cáncer .
- Actividad Antiproliferativa: Los estudios han identificado análogos relacionados como potentes inhibidores de la cinasa Src/Abl con excelentes efectos antiproliferativos contra líneas celulares de tumores hematológicos y sólidos .
- Imidatos: Los imidatos son patrones orgánicos versátiles con propiedades electrónicas variadas. N-(2-((2-metil-6-(piridin-2-ilamino)pirimidin-4-il)amino)etil)ciclohexanocarboxamida puede servir como precursor para imidatos, que encuentran aplicaciones en reacciones de funcionalización (por ejemplo, síntesis de ésteres y amidas) y la construcción de moléculas heterocíclicas .
- N-Heterociclos: Los investigadores han transformado con éxito los imidatos en varios N-heterociclos, incluidas las imidazolinas, (benz)imidazoles, (benz)oxazoles, oxazolinas, tiazolinas y azinas. Estos compuestos tienen diversas actividades biológicas y son relevantes en el descubrimiento de fármacos .
- Modulación del Gusto: Curiosamente, los derivados de this compound se han investigado como potenciadores del sabor. Por ejemplo, un estudio encontró que un compuesto relacionado mejoró significativamente los sabores kokumi, umami y salado, convirtiéndolo en un prometedor aditivo de sabor .
- Síntesis Fácil: El protocolo de síntesis del compuesto implica métodos ecológicos y eficientes. Puede transformarse selectivamente en N-(piridin-2-il)imidatos en condiciones suaves, proporcionando acceso a un andamiaje importante .
- Oxidación Catalizada por Cobre: Los investigadores también han explorado la oxidación de metanos relacionados con piridin-2-il a piridin-2-il-metanonas utilizando catálisis de cobre. Este método ofrece un enfoque eficiente para la síntesis de cetonas aromáticas .
Química Medicinal y Desarrollo de Fármacos
Síntesis Heterocíclica
Reforzadores del Sabor
Métodos Sintéticos Verdes
Mecanismo De Acción
Target of Action
The compound, also known as N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]cyclopentanecarboxamide, is a tyrosine kinase inhibitor . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .
Mode of Action
This compound specifically inhibits the activity of tyrosine kinases by binding to the inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This binding prevents the enzyme from transferring a phosphate group to the protein, thereby inhibiting the signal transduction pathway .
Biochemical Pathways
The inhibition of tyrosine kinases disrupts the signal transduction pathways that regulate cell proliferation, differentiation, and apoptosis . This disruption can lead to the prevention of cancer cell growth and proliferation .
Pharmacokinetics
Similar compounds have been shown to undergo amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine . This suggests that the compound may be metabolized in the body and could have implications for its bioavailability .
Result of Action
The result of the action of this compound is the inhibition of tyrosine kinase activity, which disrupts signal transduction pathways and can prevent cancer cell growth and proliferation .
Propiedades
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-13-22-16(12-17(23-13)24-15-8-4-5-9-19-15)20-10-11-21-18(25)14-6-2-3-7-14/h4-5,8-9,12,14H,2-3,6-7,10-11H2,1H3,(H,21,25)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXMRCYQIKMTDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
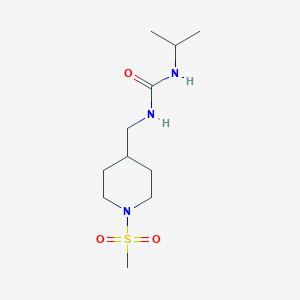
![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone oxalate](/img/structure/B2468484.png)
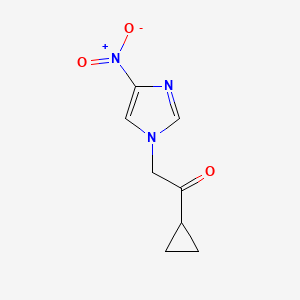
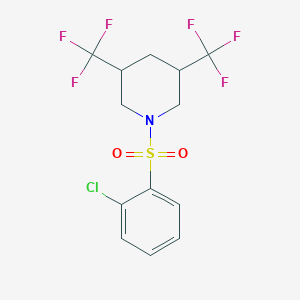



![3-(2-fluorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2468492.png)
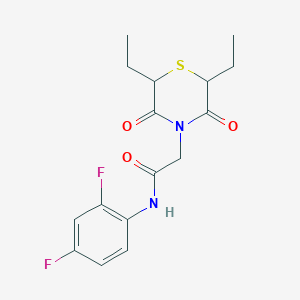
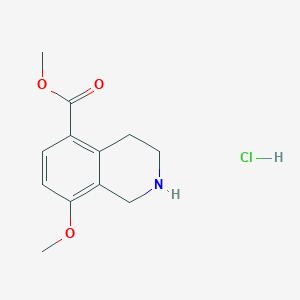
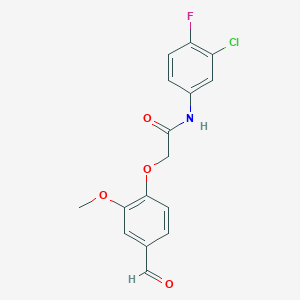

![N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dinitrobenzamide](/img/structure/B2468502.png)
![N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2468503.png)
